(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid
Description
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid is a fluorinated pyridine boronic acid derivative characterized by a difluoromethyl group at the 6-position, a fluorine atom at the 5-position, and a boronic acid moiety at the 2-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the synergistic effects of fluorine substituents and the boronic acid group, which enhance metabolic stability, bioavailability, and reactivity in Suzuki-Miyaura cross-coupling reactions .
Properties
Molecular Formula |
C6H5BF3NO2 |
|---|---|
Molecular Weight |
190.92 g/mol |
IUPAC Name |
[6-(difluoromethyl)-5-fluoropyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO2/c8-3-1-2-4(7(12)13)11-5(3)6(9)10/h1-2,6,12-13H |
InChI Key |
BGDTXPOECWQHRM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=C(C=C1)F)C(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of halogenated pyridine derivatives using boron reagents under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst during Suzuki-Miyaura coupling . This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The difluoromethyl and fluorine substituents can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents critically influence reactivity and physicochemical properties. Below is a comparative analysis with key analogs:
Key Observations :
- Electronic Effects : The electron-withdrawing -CF₃ group in [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid reduces boronic acid reactivity compared to the -CF₂H group in the target compound, which balances electron withdrawal and steric bulk .
- Steric Hindrance : The 2-position boronic acid in the target compound may experience less steric interference than 3-position analogs (e.g., CAS 1382475-69-5), enhancing its utility in sterically demanding cross-couplings .
- Metabolic Stability: Fluorine at the 5-position (target compound) improves metabolic stability over non-fluorinated analogs (e.g., (6-Methylpyridin-3-yl)boronic acid, CAS 659742-21-9) by reducing cytochrome P450 interactions .
Physicochemical Properties
| Property | Target Compound | (5-Difluoromethylpyridin-3-yl)boronic acid | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 196.93 | 172.93 | 229.36 |
| Predicted Density (g/cm³) | ~1.38 | 1.35 | 1.52 |
| pKa (Boronic Acid) | ~3.3 | ~3.27 | ~2.9 (due to -CF₃) |
| Solubility in DMSO | High | Moderate | Low |
Notes:
- The lower pKa of the target compound compared to [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid suggests a more acidic boronic acid group, favoring faster protodeboronation but higher reactivity in basic coupling conditions .
- High solubility in DMSO (target compound) is advantageous for high-throughput screening in drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
